Nacubactam is a novel β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. [, ] It plays a crucial role in combating bacterial resistance, particularly in Gram-negative bacteria like Enterobacterales. [, ] Nacubactam is currently in clinical development and is not yet approved for clinical use. [, ]
Nacubactam is synthesized from a diazabicyclooctane core structure, a class of compounds known for their ability to inhibit β-lactamases. It falls under the category of diazabicyclooctane β-lactamase inhibitors, which are part of a broader group of β-lactam-based compounds that include other inhibitors currently in clinical trials .
The synthesis of nacubactam involves several key steps that lead to the formation of its bicyclic core. The primary synthetic route includes:
The specific reaction conditions and detailed steps are often proprietary, limiting public access to comprehensive methodologies.
Nacubactam has a complex molecular structure characterized by its bicyclic framework. The InChI Key for nacubactam is RSBPYSTVZQAADE-RQJHMYQMSA-N, and its Canonical SMILES representation is C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN. This structure is crucial for its function as a β-lactamase inhibitor, allowing it to interact effectively with target enzymes.
Nacubactam can participate in various chemical reactions, including:
Reactions involving nacubactam typically utilize common reagents such as oxidizing agents and nucleophiles. The reaction conditions (temperature, pH, solvent) are meticulously controlled to ensure desired outcomes and product integrity .
Nacubactam exhibits a dual mechanism of action:
The compound's pharmacokinetics are still under investigation, but preliminary studies suggest that it enhances the antibacterial activity of co-administered β-lactams by preventing hydrolysis .
Nacubactam is typically described as a white or off-white solid. Its solubility profile allows it to be effectively administered alongside other antibiotics.
The chemical properties include stability under physiological conditions and reactivity towards various functional groups during synthetic transformations. Detailed data regarding its melting point, boiling point, and other thermodynamic properties are not widely published but are essential for formulation development .
Nacubactam is primarily used in clinical settings as a β-lactamase inhibitor in combination therapies aimed at treating infections caused by resistant bacteria. Its development is particularly significant in addressing infections from carbapenem-resistant Enterobacteriaceae, where conventional treatments have failed due to resistance mechanisms . Ongoing research continues to explore its efficacy in various combinations with existing antibiotics to restore their effectiveness against resistant strains .
Carbapenem-resistant Enterobacterales (CRE), particularly Klebsiella pneumoniae, and multidrug-resistant Pseudomonas aeruginosa represent catastrophic threats to global public health. The Centers for Disease Control and Prevention (CDC) and World Health Organization (WHO) classify CRE among the most "urgent" and "critical-priority" antimicrobial resistance threats due to mortality rates exceeding 40% in bloodstream infections [2] [4]. Klebsiella pneumoniae carbapenemases (KPC-2 and KPC-3) dominate the CRE landscape in the United States and globally, conferring resistance to nearly all β-lactam antibiotics, including last-resort carbapenems [2] [4]. Concurrently, Pseudomonas aeruginosa infections complicated by derepressed AmpC β-lactamases or PER/VEB extended-spectrum β-lactamases (ESBLs) present formidable therapeutic challenges, with limited effective treatment options [4]. The relentless spread of these pathogens, fueled by mobile genetic elements facilitating horizontal gene transfer and inadequate antibiotic development pipelines, underscores a critical need for innovative therapeutic strategies capable of overcoming multifaceted resistance mechanisms.
Contemporary β-lactam/β-lactamase inhibitor (BL/BLI) combinations, such as ceftazidime-avibactam and meropenem-vaborbactam, demonstrate vulnerabilities against evolving resistance mechanisms. Crucially, these inhibitors (e.g., avibactam, vaborbactam, relebactam) primarily target serine-based β-lactamases (Classes A, C, and some D), leaving metallo-β-lactamases (MBLs; Class B) largely unaffected [4] [8]. Furthermore, the efficacy of even these newer combinations is increasingly compromised by emerging resistance, including:
Nacubactam (developmental codes OP0595, RG6080, RO7079901) emerges as a structurally and mechanistically distinct bridged diazabicyclooctane (DBO) β-lactamase inhibitor designed to address the limitations of existing agents. Its development is driven by two key scientific rationales:
Table 1: Key Characteristics of Nacubactam
Property | Detail | Reference |
---|---|---|
Chemical Class | Bridged Diazabicyclooctane (DBO) | [1] [5] |
Molecular Formula | C₉H₁₆N₄O₇S | [1] |
Mechanism 1 (Primary) | Inhibition of Serine β-Lactamases (Class A - incl. KPC, ESBLs; Class C - AmpC; Some Class D - e.g., OXA-48) | [1] [4] [5] |
Mechanism 2 (Unique) | Inhibition of Penicillin-Binding Protein 2 (PBP2) in Enterobacterales + β-Lactam "Enhancer" Effect | [1] [4] [5] |
Partner β-Lactams | Meropenem, Cefepime, Aztreonam (under clinical investigation) | [1] [4] [8] |
Status (as of 2025) | Phase III Clinical Development (e.g., with Cefepime for cUTI/AP; with Aztreonam ongoing/in planning) | [8] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7